molecular formula C13H22O3 B057173 Dicyclohexyl carbonate CAS No. 4427-97-8

Dicyclohexyl carbonate

Cat. No. B057173
CAS RN: 4427-97-8
M. Wt: 226.31 g/mol
InChI Key: FYIBPWZEZWVDQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dicyclohexyl carbonate can be synthesized through the reaction of aliphatic alcohols with carbon dioxide, promoted by dicyclohexylcarbodiimide (DCC) under mild conditions. This method offers a quantitative yield of the target compound, showcasing high selectivity towards carbonates at slightly elevated temperatures. The synthesis process is versatile, applicable to various aliphatic alcohols, including methanol, ethanol, and allyl alcohol, and enables the formation of both dialkyl and mixed aliphatic-aromatic carbonates under selected conditions (Aresta et al., 2005).

Molecular Structure Analysis

The molecular structure of dicyclohexyl carbonate, featuring carbonate functional groups bonded to cyclohexyl rings, plays a crucial role in its reactivity and the types of reactions it can participate in. Its structure allows for the facile formation of organic carbonates, making it a valuable reagent in organic synthesis and materials science.

Chemical Reactions and Properties

Dicyclohexyl carbonate is involved in the synthesis of cyclic carbonates from diols and CO2, catalyzed by carbenes, under atmospheric pressure. This reaction is notable for its challenge and the limited availability of efficient catalysts, highlighting the compound's significance in advancing carbonate synthesis methods (Bobbink et al., 2016).

Physical Properties Analysis

The physical properties of polymers derived from dicyclohexyl carbonate, such as poly(alkylene carbonate)s synthesized via the carbonate interchange reaction, demonstrate unique characteristics like glass transition temperatures below room temperature and melting points in the range of 50-60°C for alicyclic diols. These properties indicate the potential of dicyclohexyl carbonate in creating materials with desirable thermal behaviors (Pokharkar & Sivaram, 1995).

Chemical Properties Analysis

The chemical properties of dicyclohexyl carbonate, particularly its reactivity in the formation of cyclic carbonates and polyurethanes, underscore its importance in polymer chemistry. For instance, its role in the synthesis of non-isocyanate polyurethane coatings from cyclic carbonate-functionalized polysiloxanes showcases its utility in creating advanced materials with specific mechanical and thermal properties (Guifeng et al., 2017).

Scientific Research Applications

  • Formation of Organic Carbonates from Alcohols and CO2 : Dicyclohexylcarbodiimide promotes the formation of organic carbonates from alcohols and CO2 under mild conditions. This offers a convenient route for synthesizing diallyl carbonate and mixed aliphatic-aromatic carbonates (Aresta et al., 2005).

  • Copolymerization of CO2 and Cyclohexene Oxide : Zinc catalysts have been studied for copolymerizing CO2 and cyclohexene oxide to produce poly(cyclohexene carbonate). This process leverages the carbonate's role in catalyst systems (Kember et al., 2009).

  • Chain Transfer in Zinc-Catalyzed Copolymerization : In the synthesis of polycyclohexene carbonate using zinc catalysts, unexpected side reactions and chain transfer were observed, influenced by the presence of water or alcohols (van Meerendonk et al., 2005).

  • Electrochemical and Photophysical Properties : Dicyclohexyl-1,7-dibromoperylene-3,4:9,10-tetracarboxydiimide, when reacted with alkanol, leads to compounds with tunable electrochemical and photophysical properties (Zhao et al., 2007).

  • Synthesis of Poly(alkylene carbonate) : The carbonate interchange reaction of aliphatic diols with dimethyl carbonate, which includes dicyclohexyl carbonate, can synthesize poly(alkylene carbonate) (Pokharkar & Sivaram, 1995).

  • Non-Isocyanate Polyurethanes : Dicyclohexyl carbonate can contribute to the synthesis of non-isocyanate polyurethanes via the catalytic fixation of CO2, offering a greener approach to polyurethane synthesis (Blattmann et al., 2014).

  • Contact Dermatitis in Protein Synthesis : Dicyclohexylcarbodiimide, used in protein synthesis, has been identified as a potent allergen causing contact dermatitis in research and development chemists (Hoffman & Adams, 1989).

  • Dicyandiamide-Formaldehyde Polymers as Catalysts : Dicyandiamide-formaldehyde polymers, related to dicyclohexyl carbonate, have been used as efficient catalysts for converting CO2 into organic carbonates (Meng et al., 2014).

Safety And Hazards

Dicyclohexyl carbonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

dicyclohexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIBPWZEZWVDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196099
Record name Carbonic acid, dicyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl carbonate

CAS RN

4427-97-8
Record name Dicyclohexyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4427-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, dicyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, dicyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
P Kovacic, ME Kurz - Chemical Communications (London), 1966 - pubs.rsc.org
… , cyclohexanone, benzyl chloride, and carbon dioxide (in agreement with Razuvaev et al.), along with smaller amounts of previously unreported substances (dicyclohexyl carbonate, …
Number of citations: 2 pubs.rsc.org
DE Van Sickle - The Journal of Organic Chemistry, 1969 - ACS Publications
… Consequently the unidentified products must contain the rest of the carbon dioxide in structures such as dicyclohexyl carbonate. The rate of decomposition of DCPD is approximately the …
Number of citations: 42 pubs.acs.org
R Duchateau, WJ van Meerendonk, L Yajjou… - …, 2006 - ACS Publications
… The same procedure and concentration were used for transesterification between dimethyl carbonate and dicyclohexyl carbonate. The same transesterification experiments were also …
Number of citations: 39 pubs.acs.org
SP Verevkin, VN Emel'yanenko… - The Journal of Physical …, 2008 - ACS Publications
… dicyclohexyl carbonatec … Thus, the data for methyl-cyclohexyl and dicyclohexyl carbonate seem to be reliable (within the boundaries of their experimental uncertainties). …
Number of citations: 31 pubs.acs.org
J Kadokawa, H Hideyuki, S Fukamachi… - Journal of the …, 1999 - pubs.rsc.org
… from secondary alcohols such as propan-2-ol and butan-2-ol were not high, and cyclohexanol, a secondary alcohol with a bulky side-group, gave only a trace of dicyclohexyl carbonate (…
Number of citations: 25 pubs.rsc.org
T Tabanelli, E Monti, F Cavani, M Selva - Green Chemistry, 2017 - pubs.rsc.org
… of CC could be exploited also for the synthesis of less accessible symmetric dialkyl carbonates; in particular, the preparation of diisopropyl carbonate (DiPC) and dicyclohexyl carbonate …
Number of citations: 32 pubs.rsc.org
N Yoshida, D Aoki, Y Sasanuma - Macromolecules, 2020 - ACS Publications
… The Gibbs free-energy difference between the trans and cis states of a dimeric model, dicyclohexyl carbonate (C 6 H 11 –O–C(═O)–O–C 6 H 11 ), was calculated at the MP2/6-311+G(…
Number of citations: 3 pubs.acs.org
ME Kurz, P Kovacic - The Journal of Organic Chemistry, 1968 - ACS Publications
Aromatic oxygenation of toluene to tolyl isopropyl carbonates by diisopropyl peroxydicarbonate-metal salt in acetonitrile was studied with a variety ofinorganic components in …
Number of citations: 14 pubs.acs.org
R Petracca, F Bertozzi, S Ponzano, T Bandiera - Tetrahedron Letters, 2015 - Elsevier
… of three different species: cyclohexyl 2-pyridyl carbonate (3, R = cyclohexyl), cyclohexyl 2-oxopyridine-1-carboxylate (4, R = cyclohexyl) and the symmetric dicyclohexyl carbonate in 52, …
Number of citations: 3 www.sciencedirect.com
T Tabanelli, E Monti, F Cavani, M Selva - GREEN CHEMISTRY, 2017 - iris.unive.it
… of CC could be exploited also for the synthesis of less accessible symmetric dialkyl carbonates; in particular, the preparation of diisopropyl carbonate (DiPC) and dicyclohexyl carbonate …
Number of citations: 2 iris.unive.it

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